2,4-Difluoro-1-(2-nitroethyl)benzene
Description
Contextual Significance within the Field of Fluorinated Aromatic Nitro Compounds
Fluorinated aromatic nitro compounds are a cornerstone in medicinal chemistry and materials science. The introduction of fluorine atoms into an aromatic ring can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic stability. The nitro group, being a strong electron-withdrawing group, further activates the aromatic ring towards certain reactions and can be a precursor to other functional groups, most notably amines.
The presence of two fluorine atoms at the 2 and 4 positions of the benzene (B151609) ring in 2,4-Difluoro-1-(2-nitroethyl)benzene has several implications:
Enhanced Electrophilicity: The fluorine atoms inductively withdraw electron density from the aromatic ring, making it more susceptible to nucleophilic aromatic substitution at the positions ortho and para to the fluorine atoms, should other activating groups be present.
Altered Acidity: The electron-withdrawing nature of the fluorinated ring can influence the acidity of the benzylic protons of the nitroethyl group.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of molecules containing this moiety, a desirable trait in pharmaceutical drug design.
The nitroethyl side chain is a versatile functional group. The nitro group can be reduced to an amine, which is a key functional group in a vast array of biologically active molecules. The adjacent ethyl linker provides conformational flexibility and a scaffold for further chemical modifications.
Strategic Importance as a Versatile Synthetic Intermediate
The true value of this compound lies in its potential as a versatile synthetic intermediate. The distinct reactivity of the fluorinated aromatic ring and the nitroethyl side chain can be exploited to construct more complex molecular architectures.
Potential Synthetic Transformations:
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction (e.g., SnCl₂, HCl). This transformation yields 2-(2,4-difluorophenyl)ethanamine, a valuable precursor for pharmaceuticals and agrochemicals.
Henry Reaction (Nitroaldol Reaction): The carbon alpha to the nitro group is acidic and can be deprotonated with a base to form a nitronate anion. This nucleophile can then react with aldehydes or ketones in a Henry reaction to form new carbon-carbon bonds. wikipedia.org This allows for the elaboration of the side chain, introducing further functional complexity.
Nef Reaction: The nitro group can be converted into a carbonyl group via the Nef reaction, providing access to substituted phenylacetaldehydes.
Nucleophilic Aromatic Substitution: While the nitroethyl group is not strongly activating, the fluorine atoms themselves can be displaced by strong nucleophiles under certain conditions, although this is generally less facile than with nitro-activated systems.
Overview of Current Research Trajectories and Methodological Paradigms for the Chemical Compound
Direct research specifically focused on this compound is limited in publicly available literature. However, its synthesis and reactivity can be inferred from established organic chemistry principles and research on analogous compounds.
Plausible Synthetic Methodologies:
A common and effective method for the synthesis of β-nitroethylarenes is the Henry reaction , which involves the condensation of an aromatic aldehyde with a nitroalkane. wikipedia.org In this case, the reaction would be between 2,4-difluorobenzaldehyde (B74705) and nitroethane, typically catalyzed by a base.
Another viable synthetic route is the reduction of the corresponding nitrovinyl compound , 1-(2,4-difluorophenyl)-2-nitroethene. This precursor can be synthesized by the condensation of 2,4-difluorobenzaldehyde with nitromethane (B149229). The subsequent reduction of the carbon-carbon double bond, often achieved through catalytic hydrogenation or with reducing agents like sodium borohydride, would yield the target compound, this compound. wikipedia.org
The table below outlines these plausible synthetic approaches.
| Reaction | Starting Materials | Reagents/Conditions | Product |
| Henry Reaction | 2,4-Difluorobenzaldehyde, Nitroethane | Base (e.g., an amine, alkali hydroxide) | 1-(2,4-Difluorophenyl)-2-nitroethanol |
| Dehydration | 1-(2,4-Difluorophenyl)-2-nitroethanol | Dehydrating agent | 1-(2,4-Difluorophenyl)-2-nitroethene |
| Reduction | 1-(2,4-Difluorophenyl)-2-nitroethene | Reducing agent (e.g., NaBH₄) | This compound |
This table presents plausible, generalized synthetic routes. Specific reaction conditions would require experimental optimization.
Current research paradigms in organic synthesis emphasize the development of efficient, selective, and environmentally benign methodologies. Future research on this compound and related compounds would likely focus on:
Catalytic Asymmetric Synthesis: Developing chiral catalysts for the enantioselective Henry reaction to produce specific stereoisomers of the nitro alcohol precursor.
Flow Chemistry: Utilizing continuous flow reactors for safer and more efficient synthesis, particularly for nitrated compounds which can be hazardous.
Green Chemistry: Employing more environmentally friendly solvents and reagents.
Scope and Objectives of the Comprehensive Research Outline
This article aims to provide a foundational understanding of this compound within the context of modern organic chemistry. The primary objectives are:
To establish the significance of this compound by examining the roles of its constituent functional groups—the difluorinated aromatic ring and the nitroethyl side chain.
To outline plausible and chemically sound synthetic strategies for its preparation based on established organic reactions.
To explore its potential as a versatile intermediate for the synthesis of more complex and potentially valuable molecules.
To provide a framework for future research directions into the synthesis and application of this and related compounds.
By focusing on these core aspects, this article serves as a comprehensive, albeit theoretical, introduction to a molecule with considerable, yet underexplored, potential in organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-1-(2-nitroethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUVKIJDAATYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2229359-43-5 | |
| Record name | 2,4-difluoro-1-(2-nitroethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2,4 Difluoro 1 2 Nitroethyl Benzene
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler starting materials. scitepress.orgdeanfrancispress.com This process involves "disconnections," which are the mental cleavage of bonds that correspond to known and reliable chemical reactions, but in reverse. scitepress.orgamazonaws.com
For 2,4-Difluoro-1-(2-nitroethyl)benzene, two primary disconnection strategies are considered to separate the molecule into its fundamental building blocks: the fluoroaromatic core and the nitroethyl side chain.
Strategy A: Aryl-Alkyl Bond Disconnection: The most direct disconnection is at the C-C bond linking the benzene (B151609) ring to the ethyl side chain. This approach simplifies the target molecule into a 2,4-difluorophenyl synthon and a 2-nitroethyl synthon.
Strategy B: Nitroaldol (Henry) Reaction Disconnection: A highly effective strategy involves disconnecting the Cα-Cβ bond of the nitroethyl group. This corresponds to the reverse of a Henry (nitroaldol) reaction. wikipedia.orgorganic-chemistry.org This disconnection leads to two key precursors: 2,4-difluorobenzaldehyde (B74705) and nitromethane (B149229).
These disconnection strategies are summarized in the table below.
| Disconnection Strategy | Bond Cleaved | Resulting Precursors (Synthons) | Corresponding Forward Reaction |
| Aryl-Alkyl | Benzene-Cα | 2,4-difluorophenyl anion/cation + 2-nitroethyl cation/anion | Friedel-Crafts Alkylation / Cross-Coupling |
| Nitroaldol (Henry) | Cα-Cβ | 2,4-difluorobenzaldehyde + Nitromethane anion | Henry Reaction |
The synthons identified through retrosynthesis must correspond to stable, readily available chemical reagents.
For the fluoroaromatic core , the precursor is typically derived from commercially available substituted benzenes.
2,4-Difluorobenzaldehyde: This is a key starting material for the Henry reaction pathway. It can be synthesized from 1,3-difluorobenzene (B1663923) through various formylation methods.
2,4-Difluoronitrobenzene (B147775): This compound can be synthesized by the nitration of 1,3-difluorobenzene or through a halogen exchange reaction from 2,4-dichloronitrobenzene (B57281) using a fluoride (B91410) source like potassium fluoride. google.com
1,3-Difluorobenzene: A common starting material for the synthesis of more complex 2,4-disubstituted benzene derivatives.
For the aliphatic precursor , the choice is straightforward:
Nitromethane: This simple C1 building block is the standard reagent for introducing a nitromethyl group in the Henry reaction. wikipedia.orgelsevierpure.com
2-Nitroethyl halides: These could theoretically be used in alkylation reactions but are often less stable and accessible than the nitromethane route.
Classical Carbon-Carbon Bond Formation Strategies in the Synthesis of the Chemical Compound
The assembly of the precursors into the target molecule relies on well-established carbon-carbon bond-forming reactions.
The Henry reaction is a cornerstone of nitroalkane chemistry, involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org It is a powerful method for constructing the β-nitro alcohol intermediate, which is a direct precursor to the nitroethyl side chain.
The synthesis of this compound via the Henry reaction proceeds in a multi-step sequence:
Henry Reaction: 2,4-Difluorobenzaldehyde is reacted with nitromethane in the presence of a base to form 1-(2,4-difluorophenyl)-2-nitroethanol.
Dehydration: The resulting β-nitro alcohol is then dehydrated, often under acidic or basic conditions, to yield (E)-1-(2,4-difluorophenyl)-2-nitroethene (also known as 2,4-difluoro-β-nitrostyrene).
Reduction: Finally, the double bond of the nitrostyrene (B7858105) derivative is selectively reduced to a single bond to afford the target compound, this compound. Common reducing agents for this step include sodium borohydride.
A general scheme for this pathway is shown below.
| Step | Reactants | Key Reagents | Product |
| 1 | 2,4-Difluorobenzaldehyde, Nitromethane | Base (e.g., NaOH, Et3N) | 1-(2,4-Difluorophenyl)-2-nitroethanol |
| 2 | 1-(2,4-Difluorophenyl)-2-nitroethanol | Dehydrating agent (e.g., Ac2O, MsCl) | (E)-1-(2,4-Difluorophenyl)-2-nitroethene |
| 3 | (E)-1-(2,4-Difluorophenyl)-2-nitroethene | Reducing agent (e.g., NaBH4) | This compound |
Directly forming the bond between the 2,4-difluorophenyl core and a pre-formed nitroethyl group is an alternative, though often more challenging, approach.
Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction would involve reacting 1,3-difluorobenzene with an electrophilic 2-nitroethyl species (e.g., 1-bromo-2-nitroethane). However, the fluorine atoms are deactivating substituents on the benzene ring, which can make Friedel-Crafts reactions sluggish and low-yielding.
Cross-Coupling Reactions: Modern cross-coupling methods could potentially be employed. For instance, a 2,4-difluorophenyl organometallic reagent could be coupled with a 1-halo-2-nitroethane. However, the functional group tolerance of such reactions with respect to the nitro group can be a limitation.
These methods are generally less favored than the Henry reaction pathway due to potential issues with regioselectivity, reactivity of the fluorinated ring, and stability of the required nitroethyl reagents.
Comprehensive synthetic routes often begin with simple, commercially available halogenated benzenes. libretexts.org A practical multi-step synthesis embodying the Henry reaction approach would start from 1,3-difluorobenzene.
Formylation of 1,3-Difluorobenzene: The first step is the introduction of an aldehyde group to create the necessary precursor for the Henry reaction. This can be achieved through reactions like the Vilsmeier-Haack reaction (using DMF and POCl₃) or by ortho-lithiation followed by quenching with an electrophilic formylating agent.
Henry Reaction and Subsequent Steps: The resulting 2,4-difluorobenzaldehyde is then carried through the previously described Henry reaction, dehydration, and reduction sequence to yield the final product.
Another potential starting point is 2,4-dichloronitrobenzene.
Halogen Exchange (Halex) Reaction: The chlorine atoms can be substituted with fluorine atoms using a fluoride salt like KF in a high-boiling polar aprotic solvent. google.com This produces 2,4-difluoronitrobenzene.
Side Chain Construction: The challenge then becomes converting the nitro group or using it to introduce the two-carbon side chain, which is a non-trivial transformation and less direct than building the side chain from an aldehyde.
Therefore, the most logical and commonly implied multi-step synthesis for this compound originates from 1,3-difluorobenzene, proceeds through the key intermediate 2,4-difluorobenzaldehyde, and utilizes the robust and reliable Henry reaction sequence.
Sustainable and Green Chemistry Principles in the Synthesis of the Chemical Compound
The principles of green chemistry aim to design chemical processes that are more environmentally friendly and sustainable. nih.gov These principles can be effectively applied to the synthesis of this compound.
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. The Henry reaction, a potential key step in the synthesis of this compound, can be performed under solvent-free conditions or in alternative, greener solvents like water. scirp.org
Microwave-assisted organic synthesis (MAOS) is another technique that often aligns with green chemistry principles. Microwave irradiation can accelerate reaction rates, leading to shorter reaction times and often improved yields, and can facilitate solvent-free reactions. scirp.org For instance, the Henry reaction between an aldehyde and a nitroalkane can be efficiently carried out under microwave irradiation in the absence of a solvent, often with a solid base catalyst that can be easily recovered and reused. scirp.org
| Reaction Condition | Typical Solvent | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Heating | Organic Solvents (e.g., THF, CH₂Cl₂) | Well-established procedures. | Use of volatile and often hazardous solvents, longer reaction times. |
| Microwave-Assisted | Solvent-free or high-boiling point solvents | Rapid heating, shorter reaction times, often higher yields. scirp.org | Requires specialized equipment, potential for pressure buildup. |
| Aqueous Media | Water | Environmentally benign, low cost, non-flammable. scirp.org | Solubility of organic reactants can be an issue. |
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. semanticscholar.orgrsc.org Reactions with high atom economy are inherently greener as they generate less waste.
The Henry reaction is an example of an addition reaction, which is generally considered to have a high atom economy, as all the atoms of the reactants (aldehyde and nitroalkane) are incorporated into the final product (the β-nitro alcohol). wikipedia.org This contrasts with substitution or elimination reactions where parts of the reactants are lost as byproducts.
Reactivity and Chemical Transformations of 2,4 Difluoro 1 2 Nitroethyl Benzene
Reactions Involving the Nitro Group
The nitro group on the ethyl side chain is a versatile functional group, susceptible to reduction, conversion to a carbonyl, and participation in elimination reactions.
The reduction of the nitro group in aliphatic compounds like 2,4-Difluoro-1-(2-nitroethyl)benzene is a fundamental transformation that provides access to the corresponding primary amines and hydroxylamines. These products are valuable intermediates in pharmaceutical and materials science. The choice of reducing agent and conditions determines the final product.
Catalytic hydrogenation is a common and efficient method for reducing nitroalkanes to primary amines. wikipedia.orgmasterorganicchemistry.com Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel are typically employed under a hydrogen atmosphere. wikipedia.orgsci-hub.se This method is often clean and high-yielding. Another widely used approach involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.com
Partial reduction of the nitro group to the hydroxylamine (B1172632) oxidation state can also be achieved using specific reagents. Reagents like diborane (B8814927) or zinc dust with ammonium (B1175870) chloride are known to convert nitroalkanes to N-alkylhydroxylamines. wikipedia.org
| Product | Reagents and Conditions | Reaction Type |
| 2-(2,4-Difluorophenyl)ethan-1-amine | H₂, Pd/C (or PtO₂, Raney Ni) | Complete Reduction |
| 2-(2,4-Difluorophenyl)ethan-1-amine | Fe/HCl (or Sn/HCl, Zn/HCl) | Complete Reduction |
| N-(2-(2,4-Difluorophenyl)ethyl)hydroxylamine | Zn/NH₄Cl | Partial Reduction |
| N-(2-(2,4-Difluorophenyl)ethyl)hydroxylamine | Diborane (B₂H₆) | Partial Reduction |
The Nef reaction is a classic method for converting a primary or secondary nitroalkane into the corresponding aldehyde or ketone. wikipedia.orgorganicreactions.org This transformation proceeds via the formation of a nitronate salt intermediate, which is then hydrolyzed under acidic conditions. wikipedia.orgresearchgate.net For this compound, a primary nitroalkane, the Nef reaction yields 2,4-difluorophenylacetaldehyde.
The standard procedure involves treating the nitro compound with a base (e.g., sodium hydroxide) to form the nitronate salt, followed by slow addition to a strong mineral acid like sulfuric acid or hydrochloric acid. wikipedia.orgorganicreactions.org However, the classical conditions can be harsh. wikipedia.org Consequently, numerous modifications have been developed, including oxidative methods using reagents like potassium permanganate (B83412) (KMnO₄) or ozone, and reductive methods employing reagents like titanium(III) chloride (TiCl₃). wikipedia.orgresearchgate.net
| Product | Reagents and Conditions | Reaction Type |
| 2,4-Difluorophenylacetaldehyde | 1. Base (e.g., NaOH) 2. Strong Acid (e.g., H₂SO₄) | Classical Nef Reaction |
| 2,4-Difluorophenylacetaldehyde | KMnO₄ or Ozone | Oxidative Nef Reaction |
| 2,4-Difluorophenylacetaldehyde | TiCl₃ (aq.) | Reductive Nef Reaction |
In the context of the this compound structure, the nitro group primarily functions as an activating group for elimination reactions. The electron-withdrawing nature of the nitro group increases the acidity of the hydrogen atom on the carbon to which it is attached (the α-carbon). This facilitates the removal of this proton by a base.
Reactivity of the Fluoroaromatic Moiety
The 2,4-difluorophenyl group is an electron-deficient aromatic system, making it susceptible to nucleophilic attack. At the same time, it can undergo electrophilic substitution, with the existing substituents directing the position of the incoming electrophile.
Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-poor aromatic rings. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of strong electron-withdrawing groups on the ring is crucial for stabilizing this intermediate and facilitating the reaction.
In this compound, the aromatic ring is activated towards SNAr by the two electronegative fluorine atoms and, to a lesser extent, by the inductive electron-withdrawing effect of the nitroethyl side chain. Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, because the rate-determining step is typically the initial nucleophilic attack, which is favored by the high electronegativity of fluorine. youtube.com
Nucleophiles can displace one or both of the fluorine atoms. The C-4 position (para to the nitroethyl group) and the C-2 position (ortho to the nitroethyl group) are both activated. The relative reactivity of these positions can be influenced by the specific nucleophile and reaction conditions, though the para position is often favored due to reduced steric hindrance.
While the difluorinated ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), reactions with strong electrophiles can still occur. chemistrytalk.orglibretexts.org The regiochemical outcome is determined by the combined directing effects of the substituents already present: the two fluorine atoms and the 2-nitroethyl group. pressbooks.pubperlego.com
Fluorine atoms: Halogens are deactivating substituents due to their strong inductive electron-withdrawing effect (-I). However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the cationic intermediate (arenium ion) formed during the reaction. libretexts.orgpressbooks.pub
Alkyl group (the ethyl chain): The 2-nitroethyl group is, as a whole, an alkyl substituent attached to the ring. Alkyl groups are weakly activating and are also ortho-, para-directors through an inductive effect. chemistrytalk.org
In this compound, the directing effects converge to strongly favor substitution at specific positions. The fluorine at C-2 directs incoming electrophiles to positions 3 and 5. The fluorine at C-4 also directs to positions 3 and 5. The alkyl group at C-1 directs to positions 2, 4 (both blocked), and 6. The powerful ortho-, para-directing influence of the two fluorine atoms makes the C-3 and C-5 positions the most electron-rich and therefore the most likely sites for electrophilic attack. Position C-6 is sterically hindered by the adjacent side chain and less activated.
Directed Ortho Metalation (DoM) Strategies (if applicable to specific derivatives)
Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.org
For derivatives of this compound, the fluorine atoms can serve as moderate DMGs. organic-chemistry.org Halogens, including fluorine, can direct lithiation to an adjacent position through a combination of inductive effects and their ability to coordinate with the lithium base. organic-chemistry.orguwindsor.ca In the context of a 2,4-difluoro substitution pattern, the regiochemical outcome of a DoM reaction would be influenced by both fluorine atoms. Typically, lithiation occurs at the C3 position, which is ortho to the C2-fluorine and meta to the C4-fluorine.
However, the direct application of DoM to this compound itself is complicated by the presence of the nitroethyl side chain. The hydrogens on the alpha-carbon of the ethyl linker are highly acidic and would likely be deprotonated preferentially by the strong bases (e.g., n-BuLi, s-BuLi) used in DoM protocols. uwindsor.ca To successfully employ a DoM strategy, the nitroethyl group would likely need to be modified or replaced with a group that is stable under strongly basic conditions. For instance, if the nitroethyl group were converted to a different functional group that also acts as a DMG, a synergistic directing effect could be achieved, enhancing the regioselectivity of the metalation.
Table 1: Relative Strength of Selected Directing Metalation Groups (DMGs) This table provides a general classification of DMGs to contextualize the directing ability of the fluorine atoms.
| Strength | Directing Group Examples |
| Strong | -CONR₂, -SO₂NR₂, -OCONR₂ |
| Moderate | -OMe, -F, -Cl, -CF₃ |
| Weak | -CH₂NR₂, -Ph |
Data compiled from established principles of Directed Ortho Metalation. wikipedia.orgorganic-chemistry.org
Transformations of the Ethyl Linker and Subsequent Derivatizations
The ethyl linker, activated by the potent electron-withdrawing nitro group, is a primary site of reactivity in this compound.
The carbon atom adjacent to the nitro group (the α-carbon) is characterized by highly acidic protons. libretexts.org The strong inductive and resonance effects of the nitro group stabilize the conjugate base, a nitronate anion. sketchy.com This anion is a versatile nucleophile, enabling a variety of crucial carbon-carbon bond-forming reactions. libretexts.org
A primary example is the Henry reaction (or nitroaldol reaction), where the nitronate adds to aldehydes or ketones to form β-nitro alcohols. wikipedia.org This reaction is fundamental for extending the carbon chain and introducing new functional groups. wikipedia.org
Another key transformation is the Michael addition , where the nitronate anion acts as a soft nucleophile, adding to α,β-unsaturated carbonyl compounds or other Michael acceptors in a conjugate fashion. youtube.com This reaction is highly efficient for the formation of 1,5-dicarbonyl precursors and other complex structures.
Table 2: Representative C-C Bond Forming Reactions at the α-Carbon
| Reaction Name | Electrophile | Product Type | Significance |
| Henry Reaction | Aldehyde / Ketone | β-Nitro alcohol | Chain extension, introduces hydroxyl functionality. wikipedia.org |
| Michael Addition | α,β-Unsaturated Carbonyl | γ-Nitro carbonyl | Forms 1,5-dicarbonyl precursors. youtube.com |
| Alkylation | Alkyl Halide | α-Alkylated Nitro Compound | Introduces alkyl substituents. libretexts.org |
Oxidative Transformations of the Alkyl Chain
The nitroalkane functionality can be converted into a carbonyl group through oxidative processes, most notably the Nef reaction . wikipedia.orgorganic-chemistry.org This transformation typically involves the initial formation of the nitronate salt, followed by treatment with a strong aqueous acid or an oxidizing agent. organic-chemistry.orgarkat-usa.org The reaction proceeds through the hydrolysis of a nitronic acid intermediate to yield a ketone or an aldehyde and nitrous oxide. wikipedia.org
Applying the Nef reaction to this compound would yield 2-(2,4-difluorophenyl)acetaldehyde. If the α-carbon is first functionalized via a reaction like the Henry reaction, subsequent Nef reaction provides a route to α-hydroxy ketones, which are valuable synthetic intermediates. arkat-usa.org Various reagents have been developed for this conversion under acidic, oxidative, or reductive-hydrolytic conditions to accommodate sensitive functional groups elsewhere in the molecule. organic-chemistry.orgmdma.ch
Reactions occurring at the α-carbon of the ethyl linker, such as the Henry reaction, create a new stereogenic center. nih.gov Controlling the stereochemistry of this newly formed center is a significant objective in modern organic synthesis. The Henry reaction is reversible, which can make stereocontrol challenging, often resulting in mixtures of diastereomers or enantiomers. wikipedia.org
Significant progress has been made in the development of catalytic asymmetric Henry reactions. rsc.org These methods employ chiral catalysts, often metal complexes with chiral ligands (e.g., copper, zinc) or organocatalysts, to control the facial selectivity of the nitronate addition to the carbonyl electrophile. mdpi.comacs.org This allows for the synthesis of enantioenriched β-nitro alcohols. mdpi.com Depending on the catalyst system and reaction conditions, it is possible to selectively generate either syn or anti diastereomers when a new stereocenter is formed adjacent to an existing one. rsc.orgacs.org The ability to perform such stereoselective modifications makes this compound a precursor for complex, stereochemically defined molecules. nih.gov
Integration of this compound into Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov While this compound may not participate directly in common MCRs, it serves as an excellent precursor to a highly reactive intermediate: the corresponding nitroalkene.
Through base-catalyzed elimination of water from the β-nitro alcohol formed in a Henry reaction, or more directly via dehydration of the nitroalkane itself, 1-(2,4-difluorophenyl)-2-nitroethene can be synthesized. wikipedia.org Nitroalkenes are powerful Michael acceptors and versatile components in a variety of MCRs and cycloaddition reactions.
The derived nitroalkene, 1-(2,4-difluorophenyl)-2-nitroethene, is an ideal substrate for cascade or tandem reactions. These processes involve a sequence of intramolecular or intermolecular reactions that occur consecutively in a single pot, often triggered by a single event. rsc.org
A common cascade sequence involves the Michael addition of a nucleophile to the nitroalkene, which generates an intermediate that can then participate in a subsequent intramolecular reaction. For example, the reaction of a β-ketosulfone with a functionalized nitroalkene can initiate a cascade SN2'-intramolecular Michael addition, followed by aromatization to yield densely substituted sulfonylfurans. acs.org Similarly, other dinucleophiles can react with nitroalkenes in a Michael addition-cyclization protocol to afford complex heterocyclic systems like nitrodihydrofurans. acs.org These cascade reactions demonstrate how the reactivity of the nitroalkene derived from this compound can be harnessed to efficiently construct complex molecular architectures. rsc.orgrsc.org
One-Pot Synthetic Sequences Exploiting Orthogonal Reactivities
The key reactive sites of this compound include:
The highly activated fluorine atom at the C-4 position (para to the nitro group).
The less activated fluorine atom at the C-2 position (ortho to the nitro group).
The acidic α-protons on the carbon adjacent to the nitro group in the ethyl side chain.
The aromatic nitro group itself, which can be chemically transformed (e.g., reduced).
This multiplicity of reactive centers allows for the design of tandem reactions where nucleophilic aromatic substitution (SNAr), side-chain alkylation/alkenylation, and nitro group transformations can be performed sequentially in a controlled manner.
Tandem Nucleophilic Aromatic Substitution and Side-Chain Modification
A prominent example of exploiting orthogonal reactivities involves a one-pot sequence combining a nucleophilic aromatic substitution at the activated C-4 position followed by a base-mediated reaction at the nitroethyl side chain. The significant difference in reactivity between the two fluorine atoms is a cornerstone of this strategy. The fluorine at the C-4 position is substantially more electrophilic due to the strong electron-withdrawing effect of the para-nitro group, making it highly susceptible to displacement by a wide range of nucleophiles.
In a typical one-pot sequence, the first step involves the selective substitution of the C-4 fluorine with a soft nucleophile, such as a thiol or an amine, under mild basic conditions. This initial reaction proceeds at low temperatures and with a controlled amount of a weak base to avoid premature deprotonation of the nitroethyl side chain. Once this selective SNAr is complete, the reaction conditions can be altered within the same pot to initiate a second transformation. By adding a stronger base and an electrophile (like an aldehyde or an α,β-unsaturated ketone), the α-proton of the nitroethyl group is abstracted to form a nitronate anion. This nucleophilic species can then engage in classic carbon-carbon bond-forming reactions.
Research Findings:
A plausible and synthetically valuable one-pot sequence is the tandem SNAr/Henry reaction. In this process, this compound is first reacted with a primary or secondary amine. The greater reactivity of the C-4 fluorine ensures that the substitution occurs regioselectively at this position. Following the completion of the SNAr step, an aldehyde and a suitable base (e.g., a tertiary amine like triethylamine (B128534) or DBU) are introduced directly into the reaction mixture. The base facilitates the formation of the nitronate from the nitroethyl side chain, which then attacks the aldehyde in a nitroaldol (Henry) reaction to form a β-nitro alcohol. This entire sequence from the starting material to the complex, multifunctionalized product is achieved without isolating any intermediates.
Interactive Data Table: One-Pot Tandem SNAr/Henry Reaction
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Key Transformation |
| 1 | This compound, Nucleophile (e.g., Morpholine) | K₂CO₃, Acetonitrile, Room Temp. | 4-(4-(2-Nitroethyl)-3-fluorophenyl)morpholine | Selective SNAr at C-4 |
| 2 | Intermediate from Step 1, Electrophile (e.g., Benzaldehyde) | DBU, Acetonitrile, Room Temp. | Final Product | Henry (Nitroaldol) Reaction |
Similarly, a tandem SNAr/Michael addition can be envisioned. After the initial selective substitution at the C-4 position, an α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone) and a base are added. The in-situ generated nitronate anion then undergoes a conjugate addition to the Michael acceptor, forming a new carbon-carbon bond and further elaborating the side chain.
Sequential Double Aromatic Substitution
The differential reactivity of the two fluorine atoms can be exploited in a one-pot, two-step sequence to introduce two different nucleophiles onto the aromatic ring. The first, more facile substitution occurs at the C-4 position with a weaker nucleophile or under milder conditions. Subsequently, a stronger nucleophile or more forcing conditions (e.g., higher temperature) can be employed to displace the less reactive fluorine at the C-2 position.
Research Findings:
Studies on related difluoronitrobenzene systems have demonstrated the feasibility of such sequential substitutions. For instance, treatment of 2,4-difluoronitrobenzene (B147775) with one equivalent of a thiol in the presence of a mild base leads to the selective formation of the 4-thioether derivative. Without isolating this product, a second, less reactive nucleophile like a secondary alcohol (alkoxide) can be added, and upon heating, the second substitution at the C-2 position is achieved. This strategy allows for the rapid construction of asymmetrically substituted nitrobenzene (B124822) derivatives.
Interactive Data Table: One-Pot Sequential Double SNAr Reaction
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Key Transformation |
| 1 | This compound, Nucleophile 1 (e.g., Thiophenol) | Et₃N, THF, 0 °C to Room Temp. | 4-(Phenylthio)-2-fluoro-1-(2-nitroethyl)benzene | Selective SNAr at C-4 |
| 2 | Intermediate from Step 1, Nucleophile 2 (e.g., Sodium Methoxide) | Methanol, Reflux | 2-Methoxy-4-(phenylthio)-1-(2-nitroethyl)benzene | SNAr at C-2 |
One-Pot Reduction and Subsequent Functionalization
Another powerful one-pot strategy involves the chemical transformation of the nitro group itself. The aromatic nitro group can be selectively reduced to an amine, which is a versatile functional group for further reactions. This reduction can be performed chemoselectively in the presence of the fluoro substituents.
Research Findings:
A one-pot reductive amination followed by acylation is a well-established synthetic sequence. For this compound, this would involve the reduction of the aromatic nitro group using a reagent like catalytic palladium on carbon (Pd/C) with a hydrogen source. Once the reduction to the corresponding aniline (B41778) is complete (which can often be monitored in situ), an acylating agent such as acetic anhydride (B1165640) or benzoyl chloride is added directly to the reaction mixture, along with a base, to form the corresponding amide. This sequence efficiently converts the electron-withdrawing nitro group into an electron-donating amide group, profoundly changing the electronic properties of the aromatic ring in a single synthetic operation.
Mechanistic Investigations of Reactions Involving 2,4 Difluoro 1 2 Nitroethyl Benzene
Elucidation of Reaction Pathways and Transition States
A thorough understanding of the reaction pathways and the nature of transition states is crucial for controlling chemical reactions. However, for 2,4-Difluoro-1-(2-nitroethyl)benzene, specific studies elucidating these aspects are not found in the reviewed scientific literature.
Kinetic Studies: Reaction Orders, Rate Laws, and Activation Parameters
Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on how reaction rates respond to changes in reactant concentrations and temperature. This data allows for the determination of reaction orders, the formulation of rate laws, and the calculation of activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).
For the compound this compound, specific experimental data on reaction orders, rate laws, and activation parameters for its various potential reactions are not available in the surveyed literature.
Table 1: Hypothetical Kinetic Data for a Reaction of this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)
| Experiment | Initial [this compound] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | Data Not Available |
| 2 | 0.20 | 0.10 | Data Not Available |
| 3 | 0.10 | 0.20 | Data Not Available |
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification
The Kinetic Isotope Effect (KIE) is a powerful tool for probing the rate-determining step of a reaction mechanism. By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can indicate whether a bond to that atom is broken in the rate-limiting step.
There are no published KIE studies specifically involving this compound. Such studies would be invaluable in elucidating the mechanisms of its reactions, for instance, in determining whether a C-H bond cleavage is involved in the rate-determining step of an elimination reaction to form a corresponding styrene (B11656) derivative.
Spectroscopic Monitoring (in situ NMR, IR, UV-Vis) of Transient Intermediates and Reaction Progress
In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are instrumental in monitoring the progress of a reaction in real-time and for the detection and characterization of transient intermediates. These methods provide a window into the dynamic changes occurring in the reaction mixture.
A search of scientific databases reveals no specific studies that employ in situ NMR, IR, or UV-Vis spectroscopy to monitor reactions involving this compound or to identify any transient species formed during its transformations.
Role of Catalysis in Directing Reaction Selectivity and Efficiency
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency and selectivity (chemo-, regio-, and stereoselectivity) under milder conditions.
While the principles of catalysis are broadly applicable, specific research detailing the catalytic transformations of this compound is not present in the available literature.
Ligand Effects and Catalyst Design Principles for Chemo-, Regio-, and Stereoselectivity
In transition-metal catalysis, the choice of ligands coordinated to the metal center is critical in controlling the outcome of a reaction. Ligands can influence the electronic and steric environment of the catalyst, thereby directing the selectivity of the reaction.
There is no available research on the design of specific catalysts or the study of ligand effects for reactions involving this compound.
Understanding Catalyst Deactivation and Turnover Limiting Steps
For any catalytic process, understanding the mechanisms of catalyst deactivation and identifying the turnover-limiting step are crucial for process optimization and for designing more robust and efficient catalysts.
As there are no documented catalytic reactions specifically for this compound, there is consequently no information regarding catalyst deactivation pathways or the identification of turnover-limiting steps in such reactions.
The search yielded general information on related concepts such as solvent effects, polarity, hydrogen bonding, solvent cage effects, and the differences between heterogeneous and homogeneous reaction systems. Additionally, literature on the reaction mechanisms of structurally similar but distinct compounds, such as 2,4-difluoronitrobenzene (B147775) and 1-fluoro-2,4-dinitrobenzene, was accessible.
However, there is a notable absence of published research focusing specifically on the reaction kinetics, mechanistic pathways, or the influence of the reaction environment on This compound . Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the requested outline, as no data or research findings for this particular compound could be located.
Therefore, the generation of an article focusing solely on the mechanistic investigations of reactions involving "this compound" cannot be fulfilled at this time due to the lack of available scientific information on the subject.
Lack of Publicly Available Research Data Precludes a Detailed Theoretical and Computational Analysis of this compound
A comprehensive review of publicly accessible scientific literature and computational chemistry databases has revealed a significant scarcity of specific theoretical and computational studies on the chemical compound this compound. Consequently, the generation of a detailed and scientifically accurate article focusing on its electronic structure, molecular orbital analysis, and reaction mechanism modeling, as per the requested outline, cannot be fulfilled at this time.
The initial search aimed to retrieve data pertinent to Density Functional Theory (DFT) calculations for ground state geometries and energies, Frontier Molecular Orbital (FMO) theory for reactivity predictions, and Natural Bond Orbital (NBO) analysis for charge distribution. Further, the search extended to reaction mechanism modeling, including transition state localization, Intrinsic Reaction Coordinate (IRC) analysis, and the influence of solvent models.
While general principles of these computational methods are well-documented for a wide range of organic molecules, specific research findings, data tables, and detailed analyses for this compound and its derivatives are not present in the available literature. The existing search results primarily provide information on related but structurally distinct compounds, such as 2,4-difluoronitrobenzene, or discuss the theoretical frameworks in a broader context.
Therefore, until dedicated computational studies on this compound are conducted and published, a thorough and authoritative article on its theoretical and computational chemistry, as outlined, cannot be produced.
Theoretical and Computational Chemistry Studies of 2,4 Difluoro 1 2 Nitroethyl Benzene and Its Derivatives
Computational Prediction of Spectroscopic Signatures for Mechanistic Analysis
Computational chemistry offers powerful tools for elucidating reaction mechanisms by predicting the spectroscopic properties of transient intermediates and products. For 2,4-Difluoro-1-(2-nitroethyl)benzene and its derivatives, these predictive methods are invaluable for characterizing species that may be difficult to isolate or analyze experimentally.
Vibrational Frequency Calculations (IR/Raman) for Characterization of Intermediates
Theoretical Framework
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. cardiff.ac.ukelixirpublishers.com Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these vibrational frequencies with a high degree of accuracy. researchgate.netajchem-a.com By solving the Schrödinger equation for a given molecular structure, DFT can determine the potential energy surface and subsequently the harmonic vibrational frequencies. cardiff.ac.uk These calculated frequencies, along with their corresponding intensities, can be used to generate theoretical IR and Raman spectra.
Application to this compound Intermediates
In the study of reactions involving this compound, several key intermediates can be envisaged, for which computational vibrational analysis would be crucial for identification. For instance, in a potential elimination reaction to form a nitroalkene, the vibrational modes of the starting material, the transition state, and the product will all be distinct.
The theoretical IR and Raman spectra for proposed intermediates can be calculated. For example, the characteristic symmetric and asymmetric stretching frequencies of the nitro group (NO₂) are sensitive to the electronic environment and would be expected to shift in different intermediates. mdpi.com Similarly, the C-F and C-N stretching vibrations, as well as the aromatic ring modes, would provide a rich spectral signature for each species.
By comparing the computationally predicted spectra of various plausible intermediates with experimental data obtained from in-situ reaction monitoring (e.g., via FT-IR or Raman spectroscopy), it is possible to identify the species present at different stages of a reaction. This approach has been successfully applied to characterize reactive intermediates in other systems.
Hypothetical Vibrational Frequency Data
| Vibrational Mode | This compound (Calculated Frequency, cm⁻¹) | Corresponding Nitronate Anion (Calculated Frequency, cm⁻¹) | Assignment |
|---|---|---|---|
| ν(NO₂) asym | ~1560 | ~1350 | Asymmetric NO₂ stretch |
| ν(NO₂) sym | ~1380 | ~1200 | Symmetric NO₂ stretch |
| ν(C-F) | ~1250, ~1100 | ~1240, ~1090 | C-F stretching |
| ν(C-N) | ~850 | ~950 | C-N stretching |
| Aromatic C=C stretch | ~1600-1450 | ~1580-1430 | Ring stretching modes |
Note: These are illustrative values and would need to be calculated using appropriate computational methods.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions for Structural Validation in Reaction Studies
Theoretical Background
NMR spectroscopy is a cornerstone of chemical structure elucidation. nih.gov Computational methods can predict NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.) by calculating the magnetic shielding tensor for each nucleus in a molecule. escholarship.orggithub.io The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for this purpose, often used in conjunction with DFT. semanticscholar.org
Application in Mechanistic Studies
For reactions involving this compound, predicted NMR spectra can aid in the structural confirmation of both stable products and, in some cases, observable intermediates. By calculating the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for a proposed structure, a direct comparison can be made with the experimental spectrum.
This is particularly useful when multiple isomers could be formed, or when unexpected rearrangements occur. The high sensitivity of ¹⁹F NMR to the local electronic environment makes it a powerful tool for studying reactions of fluorinated compounds. biophysics.org
Illustrative Predicted NMR Data
The following table provides a hypothetical comparison of predicted ¹³C NMR chemical shifts for this compound and a potential product of its reduction, 2-(2,4-difluorophenyl)ethanamine.
| Carbon Atom | This compound (Predicted δ, ppm) | 2-(2,4-Difluorophenyl)ethanamine (Predicted δ, ppm) |
|---|---|---|
| C1 (ipso-CH₂) | ~125 | ~128 |
| C2 (ortho-CF) | ~160 (d, JCF ≈ 250 Hz) | ~162 (d, JCF ≈ 245 Hz) |
| C3 (meta-CH) | ~112 (d, JCF ≈ 20 Hz) | ~111 (d, JCF ≈ 21 Hz) |
| C4 (para-CF) | ~163 (d, JCF ≈ 250 Hz) | ~160 (d, JCF ≈ 245 Hz) |
| C5 (meta-CH) | ~130 (dd) | ~132 (dd) |
| C6 (ortho-CH) | ~118 (d) | ~124 (d) |
| -CH₂- (benzylic) | ~35 | ~38 |
| -CH₂- (nitro/amino) | ~75 | ~45 |
Note: These are illustrative values. Actual predictions would require specific computational parameters.
Structure-Reactivity Relationships and Cheminformatics Approaches
Cheminformatics and computational modeling provide frameworks for understanding and predicting the reactivity of chemical compounds, offering a valuable in-silico complement to experimental studies.
Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Modeling
Principles of QSRR
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov These models are built on the principle that the reactivity of a molecule is a function of its structural, electronic, and physicochemical properties, which can be quantified using molecular descriptors. nih.gov
For a series of derivatives of this compound, a QSRR model could be developed to predict a specific aspect of their reactivity, such as the rate constant for a particular reaction or the yield of a desired product.
Descriptor Selection and Model Development
A typical QSRR workflow involves:
Data Set Assembly: A series of compounds with experimentally determined reactivity data is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and quantum-chemical descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that relates a subset of the descriptors to the observed reactivity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For nitroaromatic compounds, important descriptors often include those related to hydrophobicity, electronic properties (such as HOMO and LUMO energies), and steric parameters. nih.govnih.gov
Virtual Screening for Novel Synthetic Applications
Concept of Virtual Screening
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those with desired properties, such as high reactivity in a specific transformation or the potential to be a substrate for a particular enzyme. mdpi.comnih.govresearchgate.netmdpi.com This approach can significantly accelerate the discovery of new synthetic routes and applications.
Application to this compound Derivatives
A library of virtual derivatives of this compound could be generated by systematically modifying the substituents on the aromatic ring or the nitroethyl side chain. This library could then be screened for suitability in various synthetic applications.
For example, if the goal is to find derivatives that are particularly good substrates for a specific enzymatic reduction, a structure-based virtual screening approach could be used. This would involve docking each virtual compound into the active site of the enzyme and scoring the interactions.
Alternatively, a ligand-based virtual screening approach could be employed if a set of known reactive compounds is available. nih.gov A model of reactivity could be built based on these known compounds, and the virtual library could then be screened to identify new compounds that fit the model. nih.gov This can help in prioritizing which derivatives to synthesize and test experimentally, saving time and resources.
Applications of 2,4 Difluoro 1 2 Nitroethyl Benzene As a Synthetic Building Block
Synthesis of Complex Organic Molecules and Novel Scaffolds
The strategic placement of functional groups in 2,4-Difluoro-1-(2-nitroethyl)benzene makes it a powerful precursor for the synthesis of a wide array of complex organic molecules. The presence of the nitro group allows for transformations into other nitrogen-containing functionalities, while the fluorine atoms influence the reactivity of the aromatic ring and can be retained in the final product to impart unique physicochemical properties.
Precursors for Polycyclic and Heterocyclic Systems
While direct examples of the use of this compound in the synthesis of polycyclic and heterocyclic systems are not extensively documented in publicly available literature, its structural motifs are found in precursors to such systems. For instance, related compounds like 2,4-difluoronitrobenzene (B147775) are utilized in the synthesis of various heterocyclic compounds. fishersci.fi The nitroethyl side chain of this compound could, in principle, participate in cyclization reactions. For example, reduction of the nitro group to an amine followed by intramolecular reactions could lead to the formation of nitrogen-containing heterocycles. The difluorinated phenyl ring can also be a key component in the construction of more complex polycyclic aromatic systems.
Construction of Advanced Intermediates for Non-Biological Material Science Applications (e.g., polymers, optoelectronics, functional dyes)
The difluorinated aromatic core of this compound is a desirable feature in materials science. Fluorinated organic materials often exhibit enhanced thermal stability, and unique electronic properties. nih.gov While specific applications of this compound in this area are not widely reported, its derivatives could serve as monomers for the synthesis of specialized polymers. The electron-withdrawing nature of the fluorine atoms and the potential for modification of the nitroethyl group could be leveraged to tune the optical and electronic properties of resulting materials, making them suitable for applications in optoelectronics and as functional dyes. nih.gov
Development of New Synthetic Methodologies Utilizing the Chemical Compound
The reactivity of this compound can be harnessed to develop novel synthetic transformations. The interplay between the nitroethyl group and the difluorinated aromatic ring offers opportunities for exploring new bond-forming reactions.
Unlocking Novel Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bond-Forming Reactions
The nitro group in this compound is a versatile functional group that can be a precursor for various transformations. For instance, the Henry reaction, a classic carbon-carbon bond-forming reaction, involves the reaction of a nitroalkane with a carbonyl compound. This suggests that the nitroethyl group could be deprotonated at the alpha-carbon to form a nucleophile for additions to aldehydes or ketones. Furthermore, reduction of the nitro group to an amine would open up a plethora of carbon-nitrogen bond-forming reactions, such as amide bond formation or N-alkylation. The fluorine atoms on the aromatic ring can also participate in nucleophilic aromatic substitution reactions, allowing for the formation of new carbon-oxygen and carbon-nitrogen bonds, although the conditions for such reactions would need to be carefully optimized.
Exploitation of Fluorine Effects in Directing Reactivity and Selectivity
The presence of two fluorine atoms on the benzene (B151609) ring significantly influences the electronic properties of the molecule. Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect can activate the aromatic ring towards nucleophilic attack. This "fluorine effect" can be exploited to control the regioselectivity of substitution reactions on the aromatic ring. nih.gov In the case of this compound, the fluorine atoms at the 2 and 4 positions would direct incoming nucleophiles to specific positions on the ring, providing a level of control over the synthetic outcome that would be absent in the non-fluorinated analogue. This directing effect is a powerful tool in organic synthesis for achieving desired isomers with high selectivity. researchgate.net
Role in Catalyst Design or Ligand Precursor Synthesis (if applicable for non-biological catalytic systems)
There is currently no widely available information to suggest that this compound is directly used in catalyst design or as a ligand precursor for non-biological catalytic systems. However, its derivatives, particularly those where the nitro group is converted to other functionalities like amines or phosphines, could potentially serve as ligands for transition metal catalysts. The fluorine atoms could influence the electronic properties of the resulting ligands, thereby modulating the activity and selectivity of the catalyst.
Challenges and Future Research Directions in the Chemistry of 2,4 Difluoro 1 2 Nitroethyl Benzene
Overcoming Synthetic Limitations and Enhancing Process Efficiency
Advancements in the synthesis of 2,4-Difluoro-1-(2-nitroethyl)benzene are pivotal for its broader application. Current research horizons are focused on developing greener, more efficient, and scalable synthetic methodologies.
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. jocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. jocpr.com A primary route to β-arylnitroalkanes like this compound is the Henry (nitroaldol) reaction, which involves the condensation of an aromatic aldehyde (2,4-difluorobenzaldehyde) with a nitroalkane (nitroethane). This reaction is intrinsically atom-economical as it forms a new carbon-carbon bond without the loss of any atoms.
However, future research could explore even more direct and efficient pathways. One promising, albeit challenging, direction is the direct C-H activation and functionalization of a simpler precursor like 2,4-difluorotoluene. ethz.chsigmaaldrich.comwikipedia.org A hypothetical catalytic process could activate the benzylic C-H bond for direct coupling with a nitro-containing reagent. Such a route would be highly step- and atom-economical, avoiding the pre-functionalization of the toluene (B28343) to an aldehyde. nih.gov
| Parameter | Conventional Route (Henry Reaction) | Future Route (Hypothetical C-H Activation) |
|---|---|---|
| Starting Materials | 2,4-Difluorobenzaldehyde (B74705), Nitroethane | 2,4-Difluorotoluene, Nitro Source (e.g., HNO₃) |
| Key Transformation | Base-catalyzed C-C bond formation | Metal-catalyzed C-H activation/C-N or C-C coupling |
| Atom Economy | High (addition reaction) | Potentially Very High (fewer functional group interconversions) |
| Key Challenge | Catalyst removal, solvent waste | Achieving high regioselectivity and catalyst efficiency |
The synthesis of nitro compounds on a large scale is often hampered by safety concerns, as nitration reactions can be highly exothermic and the products themselves can be energetic materials. nih.govbeilstein-journals.org Flow chemistry has emerged as a powerful technology to mitigate these risks. ewadirect.com By performing reactions in small-volume, continuous-flow reactors, significant advantages in safety, heat transfer, and scalability can be achieved. rsc.org
A continuous-flow process for the synthesis of this compound could involve pumping solutions of 2,4-difluorobenzaldehyde and nitroethane with a catalyst through a heated microreactor or packed-bed reactor. This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, improved selectivity, and safer operation. rsc.org The ability to scale up production by "numbering-up" (running multiple reactors in parallel) or by extending the run time makes flow chemistry particularly attractive for industrial applications. ewadirect.com
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety Profile | Higher risk due to large volumes and potential for thermal runaway. rsc.org | Significantly improved safety due to small reaction volumes and superior heat dissipation. ewadirect.com |
| Scalability | Complex; requires larger reactors and significant process redevelopment. | Simpler; achieved by extending run time or numbering-up reactors. rsc.org |
| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. |
| Yield & Selectivity | Often lower due to side reactions and temperature gradients. ewadirect.com | Typically higher yields and better selectivity. rsc.org |
Exploring Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic properties imparted by the difluorophenyl ring and the versatile reactivity of the nitroethyl group position this compound as a substrate for exploring novel chemical transformations.
Modern synthetic techniques can unlock new reaction pathways that are inaccessible through traditional thermal methods. numberanalytics.com
Photochemistry : The absorption of light can induce unique reactions in organic molecules. wikipedia.orgvapourtec.comtaylorandfrancis.com For nitroalkanes, this can lead to the formation of radicals via C-N bond cleavage or excited states capable of hydrogen abstraction. libretexts.org Applying photoredox catalysis to this compound could generate a radical at the carbon adjacent to the nitro group, which could then be used in various C-C bond-forming reactions, offering a novel route to more complex structures. nih.gov
Electrochemistry : Electrochemical methods provide a reagent-free way to perform redox reactions. The electrochemical reduction of the nitro group is a well-established process that can be finely tuned to yield different products, such as hydroxylamines or primary amines, by controlling the electrode potential and reaction medium. nih.gov This offers a green and highly selective alternative to conventional chemical reductants for transforming the nitro group of this compound.
Flow Chemistry : As an enabling technology, flow chemistry is particularly well-suited for photochemical and electrochemical applications. rsc.org The high surface-area-to-volume ratio of microreactors enhances light penetration for photochemistry and improves efficiency in electrochemical cells. This synergy allows for the safe and scalable exploration of novel, energy-input-driven reactions.
The acidic C-H bond alpha to the nitro group and the C-F bonds on the aromatic ring are both potential handles for catalytic functionalization. Future research could focus on discovering new catalytic cycles that exploit this reactivity.
For instance, transition metal catalysis could enable the use of the nitronate anion, formed by deprotonating this compound, as a soft nucleophile in cross-coupling reactions. organic-chemistry.org Palladium-catalyzed systems have been developed for the coupling of nitroalkanes with unactivated alkenes, suggesting that the title compound could be a valuable building block in similar transformations. researchgate.netchemrxiv.org Furthermore, while C-F bond activation is challenging, developing catalysts capable of selectively functionalizing one of the C-F bonds on the difluorophenyl ring would open up a vast new area of reactivity, allowing for the late-stage modification of the aromatic core.
Advanced Computational Studies and Predictive Modeling
Computational chemistry is an increasingly powerful tool for predicting reaction outcomes and guiding experimental design, thereby accelerating the discovery of new synthetic methods. nih.govfrontiersin.org
For this compound, advanced computational studies can provide critical insights. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or physical properties of derivatives based on their molecular structure. researchgate.netnih.govresearchgate.net
Density Functional Theory (DFT) calculations can be employed to:
Model Reaction Pathways : By calculating the energies of transition states and intermediates, DFT can help elucidate reaction mechanisms and predict the feasibility of novel synthetic routes. chemrxiv.org This can guide the optimization of reaction conditions for higher yield and selectivity. researchgate.net
Predict Reactivity : Computational models can predict key electronic properties, such as HOMO-LUMO energy gaps, redox potentials, and bond dissociation energies. nih.govmdpi.com These predictions are invaluable for designing new electrochemical and photochemical transformations. acs.org
Catalyst Design : DFT can be used to model catalyst-substrate interactions, aiding in the rational design of new catalysts for C-H or C-F bond activation reactions involving the target molecule. nih.gov The integration of these predictive models with machine learning algorithms could further accelerate the discovery of optimal reaction conditions and novel transformations. nih.gov
| Computational Method | Predicted Property/Parameter | Potential Research Impact |
|---|---|---|
| DFT Pathway Modeling | Transition state energies, reaction barriers | Optimization of synthetic routes; prediction of feasibility for new reactions. chemrxiv.org |
| DFT Electronic Properties | Redox potentials, HOMO/LUMO energies | Design of targeted electrochemical and photochemical experiments. acs.org |
| QSAR/QSPR | Biological activity, toxicity, physical properties | Screening of virtual libraries for drug discovery and materials science. nih.gov |
| Molecular Dynamics | Solvent effects, conformational analysis | Understanding reaction dynamics and optimizing solvent systems. |
Q & A
Basic: What synthetic strategies are effective for preparing 2,4-difluoro-1-(2-nitroethyl)benzene?
Methodological Answer:
The synthesis typically involves nitroethylation of a fluorinated aromatic precursor. A plausible route includes:
- Step 1 : Start with 2,4-difluorobenzene derivatives. For example, nucleophilic substitution with a nitroethyl group via Michael addition or nitration of pre-functionalized intermediates.
- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize competing side reactions, such as over-nitration or defluorination.
- Key Reference : Similar nitroethylation strategies are documented for structurally analogous nitroaromatic compounds, where electrophilic aromatic substitution or palladium-catalyzed coupling is employed . Additionally, multicomponent reactions (MCRs) using isocyanides (e.g., 2,4-difluoro-1-(isocyanomethyl)benzene) may offer modular routes .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use NMR to resolve fluorine environments (δ ~ -110 to -150 ppm for ortho/meta fluorines). NMR identifies nitroethyl protons (δ 4.5–5.5 ppm for CHNO).
- Infrared (IR) Spectroscopy : Confirm nitro group vibrations (asymmetric stretch at ~1520 cm, symmetric at ~1350 cm).
- X-ray Crystallography : Resolve molecular geometry and nitroethyl conformation, as demonstrated for structurally related fluorinated nitroaromatics .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation.
- First Aid : For skin contact, rinse immediately with water (15+ minutes) and seek medical attention. For eye exposure, flush with saline solution .
- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent decomposition .
Advanced: How does the electronic nature of the nitro group influence reactivity in nucleophilic substitution?
Methodological Answer:
- Activation Effects : The nitro group is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of adjacent carbons. This facilitates nucleophilic attack on the aromatic ring, particularly at positions ortho/para to the nitroethyl group.
- Experimental Design : Compare reaction rates with non-EWG analogs (e.g., methyl or methoxy derivatives) in SNAr reactions using amines or thiols. Monitor intermediates via LC-MS to track regioselectivity .
Advanced: What is the thermal and pH stability profile of this compound?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) under N to determine decomposition onset (expected >150°C). Monitor for NO release using FTIR gas analysis.
- pH Stability : Test in buffered solutions (pH 1–13). Under acidic conditions, the nitro group may protonate, increasing electrophilicity. Under basic conditions, hydrolysis of the nitroethyl group could occur, forming carboxylic acids .
Advanced: How can computational methods predict the electronic structure and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the LUMO energy correlates with susceptibility to nucleophilic attack.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction environments. Reference PubChem data for initial parameters .
Advanced: What role does this compound play in multicomponent reactions (MCRs)?
Methodological Answer:
- Ugi Reaction : Combine with amines, aldehydes, and isocyanides to generate peptidomimetics. The fluorine atoms enhance metabolic stability in bioactive products.
- Experimental Optimization : Screen catalysts (e.g., ZnCl) to improve yields. Analyze diastereoselectivity via chiral HPLC .
Advanced: Are there documented biological activities for derivatives of this compound?
Methodological Answer:
- Antimicrobial Screening : Derivatives with modified nitroethyl groups (e.g., reduced to amines) show activity against Gram-positive bacteria. Use microbroth dilution assays (MIC values).
- Structure-Activity Relationship (SAR) : Correlate fluorine substitution patterns with potency. For example, 2,4-difluoro analogs exhibit better bioavailability than mono-fluoro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
